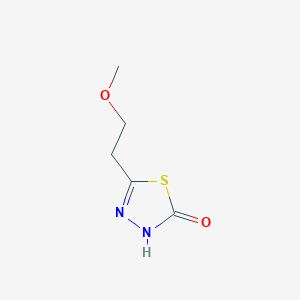
5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxyethylamine with carbon disulfide and hydrazine hydrate, followed by oxidation. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or water
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazoles.
Substitution: Formation of various substituted thiadiazoles depending on the substituent used.
科学的研究の応用
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-methoxyethyl)-1,3,4-thiadiazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyethyl group can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: A solvent with similar methoxyethyl functionality.
1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium picrate: A compound with similar structural features.
Uniqueness
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C5H8N2O2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC名 |
5-(2-methoxyethyl)-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S/c1-9-3-2-4-6-7-5(8)10-4/h2-3H2,1H3,(H,7,8) |
InChIキー |
IJDFNVIRWAZFRX-UHFFFAOYSA-N |
正規SMILES |
COCCC1=NNC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


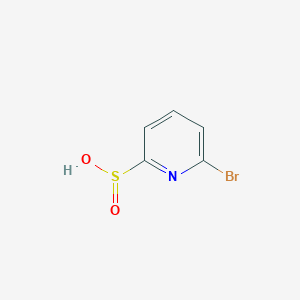

![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)

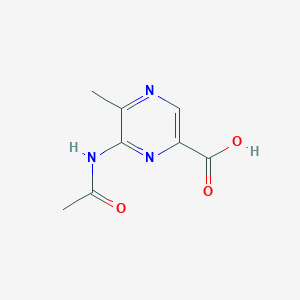
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
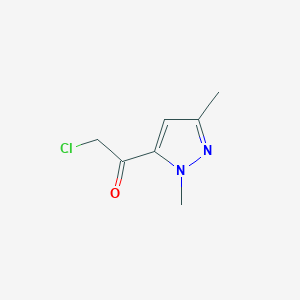
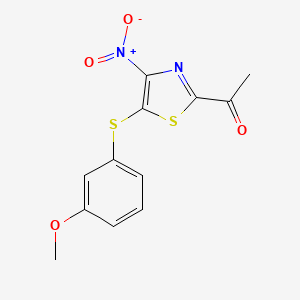
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
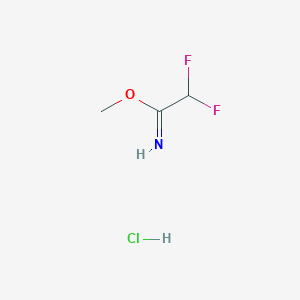
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)


